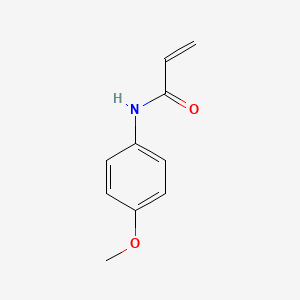

N-(4-metoxifenil)prop-2-enamida

Descripción general

Descripción

N-(4-Metoxifenil)acrilamida es un compuesto orgánico caracterizado por la presencia de un grupo acrilamida unido a un anillo 4-metoxifenilo.

Aplicaciones Científicas De Investigación

N-(4-Metoxifenil)acrilamida tiene varias aplicaciones de investigación científica:

Química: Se utiliza como un bloque de construcción para la síntesis de moléculas orgánicas más complejas.

Biología: Investigado por su potencial como inhibidor de la corrosión en sistemas biológicos.

Medicina: Explorado por sus posibles propiedades terapéuticas, incluida la actividad anticancerígena.

Industria: Utilizado en el desarrollo de nuevos materiales con propiedades específicas, como polímeros y recubrimientos.

Mecanismo De Acción

El mecanismo de acción de N-(4-Metoxifenil)acrilamida implica su interacción con objetivos moleculares y vías específicas. Por ejemplo, en su función como inhibidor de la corrosión, se adsorbe en las superficies metálicas, formando una capa protectora que evita la corrosión. En sistemas biológicos, puede interactuar con componentes celulares, lo que lleva a diversos efectos biológicos .

Análisis Bioquímico

Biochemical Properties

N-(4-Methoxyphenyl)acrylamide plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. One of the key interactions is with the enzyme cytochrome P450 2E1 (CYP2E1), which is involved in its biotransformation. The compound also interacts with glutathione S-transferase (GST), leading to the formation of conjugates. These interactions are crucial for the compound’s metabolic processes and its role in biochemical pathways .

Cellular Effects

N-(4-Methoxyphenyl)acrylamide has notable effects on various types of cells and cellular processes. It influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. The compound has been shown to cause cytotoxicity and activate oxidative stress responses in cells. These effects are primarily due to its reactivity with biological nucleophiles such as DNA bases, proteins, and peptides . Additionally, N-(4-Methoxyphenyl)acrylamide can impact cell proliferation and apoptosis, further influencing cellular functions .

Molecular Mechanism

The molecular mechanism of N-(4-Methoxyphenyl)acrylamide involves its interaction with biomolecules at the molecular level. The compound exerts its effects through binding interactions with enzymes and proteins. For instance, it forms covalent bonds with cysteine residues in proteins, leading to enzyme inhibition or activation. These interactions can result in changes in gene expression and alterations in cellular pathways . The compound’s electrophilic nature allows it to react with nucleophiles, contributing to its biochemical activity.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of N-(4-Methoxyphenyl)acrylamide can change over time. The compound’s stability and degradation are important factors that influence its long-term effects on cellular function. Studies have shown that acrylamides, including N-(4-Methoxyphenyl)acrylamide, exhibit high excess toxicity due to their reactivity with biological nucleophiles . Over time, the compound can cause oxidative stress and cytotoxicity, affecting cellular health and function.

Dosage Effects in Animal Models

The effects of N-(4-Methoxyphenyl)acrylamide vary with different dosages in animal models. At lower doses, the compound may not produce significant adverse effects. At higher doses, it can cause neurotoxicity, reproductive toxicity, and carcinogenicity . Studies have shown that the administration of acrylamides at daily doses of 6 to 9 mg/kg does not produce evidence of neurotoxicity in rats until a cumulative dose of 1200 to 1800 mg/kg is attained . These findings highlight the importance of dosage in determining the compound’s effects.

Metabolic Pathways

N-(4-Methoxyphenyl)acrylamide is involved in several metabolic pathways. It undergoes biotransformation via cytochrome P450 2E1 (CYP2E1) to produce glycidamide, a reactive metabolite. Additionally, the compound is coupled to glutathione in the presence of glutathione S-transferase (GST), leading to the formation of conjugates such as N-Acetyl-S-(2-carbamoylethyl)-L-cysteine (AAMA) and N-Acetyl-S-(2-carbamoyl-2-hydroxyethyl)-L-cysteine (GAMA) . These metabolic pathways are crucial for the detoxification and elimination of the compound from the body.

Transport and Distribution

The transport and distribution of N-(4-Methoxyphenyl)acrylamide within cells and tissues are influenced by various factors. The compound is transported via specific transporters and binding proteins. It can accumulate in certain tissues, leading to localized effects. The distribution of the compound is also affected by its interactions with cellular components and its physicochemical properties .

Subcellular Localization

N-(4-Methoxyphenyl)acrylamide exhibits specific subcellular localization, which can influence its activity and function. The compound may be directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications. This localization is essential for its interactions with biomolecules and its role in cellular processes .

Métodos De Preparación

Rutas sintéticas y condiciones de reacción

N-(4-Metoxifenil)acrilamida se puede sintetizar mediante la reacción de 4-metoxibenzaldehído con acetamida en presencia de una base como la piperidina. La reacción típicamente implica reflujo de la mezcla en etanol, seguido de cristalización utilizando una mezcla de etanol y dimetilformamida .

Métodos de producción industrial

Los métodos de producción industrial para N-(4-Metoxifenil)acrilamida no están bien documentados en la literatura. La ruta sintética mencionada anteriormente se puede ampliar para aplicaciones industriales con la optimización adecuada de las condiciones de reacción y los procesos de purificación.

Análisis De Reacciones Químicas

Tipos de reacciones

N-(4-Metoxifenil)acrilamida experimenta diversas reacciones químicas, que incluyen:

Oxidación: El grupo metoxilo se puede oxidar para formar un grupo hidroxilo.

Reducción: El grupo acrilamida se puede reducir para formar una amina.

Sustitución: El grupo metoxilo se puede sustituir con otros grupos funcionales en condiciones apropiadas.

Reactivos y condiciones comunes

Oxidación: Los agentes oxidantes comunes incluyen permanganato de potasio y trióxido de cromo.

Reducción: Los agentes reductores como el hidruro de litio y aluminio y el borohidruro de sodio se utilizan comúnmente.

Sustitución: Las reacciones de sustitución se pueden llevar a cabo utilizando reactivos como halógenos o nucleófilos en presencia de un catalizador.

Productos principales

Oxidación: 4-Hidroxifenilacrilamida

Reducción: N-(4-Metoxifenil)etilamina

Sustitución: Varias fenilacrilamidas sustituidas dependiendo del sustituyente utilizado.

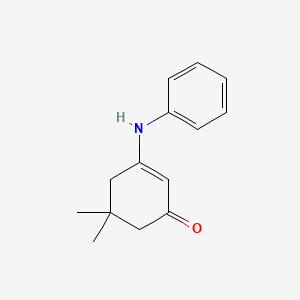

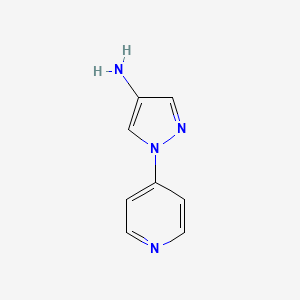

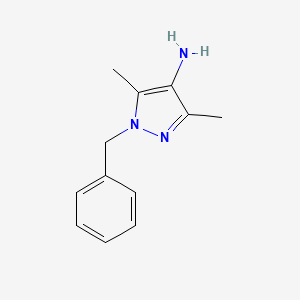

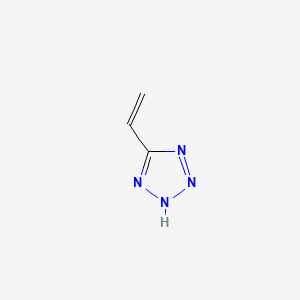

Comparación Con Compuestos Similares

Compuestos similares

- N-(4-Hidroxifenil)acrilamida

- N-(4-Metilfenil)acrilamida

- N-(4-Clorofenil)acrilamida

Singularidad

N-(4-Metoxifenil)acrilamida es única debido a la presencia del grupo metoxilo, que confiere propiedades químicas y físicas específicas. Este grupo funcional puede influir en la reactividad, solubilidad e interacción del compuesto con otras moléculas, lo que lo hace distinto de sus análogos .

Propiedades

IUPAC Name |

N-(4-methoxyphenyl)prop-2-enamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11NO2/c1-3-10(12)11-8-4-6-9(13-2)7-5-8/h3-7H,1H2,2H3,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YMHDGRAROYGJLT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)NC(=O)C=C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00228303 | |

| Record name | N-(4-Methoxyphenyl)acrylamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00228303 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

177.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

7766-37-2 | |

| Record name | N-(4-Methoxyphenyl)-2-propenamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=7766-37-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | N-(4-Methoxyphenyl)acrylamide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007766372 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | N-(4-Methoxyphenyl)acrylamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00228303 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | N-(4-methoxyphenyl)acrylamide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.028.964 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What are some of the unusual reactions N-(4-Methoxyphenyl)acrylamide can undergo?

A1: N-(4-Methoxyphenyl)acrylamide can participate in several interesting reactions. For example, it can undergo a 1,3-dipolar cycloaddition reaction with (4-trifluoromethyl)phenylnitrile oxide. Interestingly, depending on the reaction conditions and the other reactant, different products can be formed.

- In one scenario, the initial cycloadduct undergoes N-acylation by the dipole itself, forming a bicyclic tetrahydro-oxazolo-(3,2-b)[1,3]oxazine-2-carboxamide derivative [].

- In another scenario, a 2:1 cycloaddition with N-(4-methoxyphenyl)crotonamide results in a dihydro[1,2]-oxazolo[2,3-d][1,2,4]oxadiazole-7-carboxamide, formed by the second addition of the dipole to the C=N bond of the initially formed 2-isoxazoline compound [].

Q2: Can N-(4-Methoxyphenyl)acrylamide be used as a starting material for synthesizing other compounds?

A2: Yes, N-(4-Methoxyphenyl)acrylamide can be utilized as a building block in organic synthesis. One example is its use in the synthesis of 6-Hydroxy-3,4-dihydro-2(1H)-quinolinone. This synthesis involves a one-pot reaction where N-(4-methoxyphenyl)acrylamide is first formed in situ by reacting 4-methoxyaniline with acryloyl chloride in the presence of a [bmim]Cl-AlCl3 ionic liquid catalyst []. This ionic liquid plays a dual role as both a catalyst and solvent. The N-(4-methoxyphenyl)acrylamide then undergoes intramolecular Friedel-Crafts alkylation and demethylation, again facilitated by the ionic liquid, to yield the final product, 6-Hydroxy-3,4-dihydro-2(1H)-quinolinone [].

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Benzo[b]thiophene-3-aceticacid, 5-bromo-](/img/structure/B1266342.png)

![3-[(2-Cyanoethyl)disulfanyl]propanenitrile](/img/structure/B1266346.png)

![6-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carboxylic acid](/img/structure/B1266357.png)